molecular formula C11H12N2O2 B14909349 n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide

Katalognummer: B14909349
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: UXOHJNHQXNZERI-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide is an organic compound that features a cyanoethyl group, a furan ring, and a methylacrylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide typically involves the reaction of 2-cyanoethylamine with 3-(furan-2-yl)-N-methylacrylamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced cyano groups.

    Substitution: Substituted products with new functional groups replacing the cyanoethyl group.

Wissenschaftliche Forschungsanwendungen

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The cyanoethyl group and furan ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-n-(2-cyanoethyl)-n-[(furan-2-yl)methyl]acetamide
  • n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacetamide

Uniqueness

n-(2-Cyanoethyl)-3-(furan-2-yl)-N-methylacrylamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

(E)-N-(2-cyanoethyl)-3-(furan-2-yl)-N-methylprop-2-enamide

InChI

InChI=1S/C11H12N2O2/c1-13(8-3-7-12)11(14)6-5-10-4-2-9-15-10/h2,4-6,9H,3,8H2,1H3/b6-5+

InChI-Schlüssel

UXOHJNHQXNZERI-AATRIKPKSA-N

Isomerische SMILES

CN(CCC#N)C(=O)/C=C/C1=CC=CO1

Kanonische SMILES

CN(CCC#N)C(=O)C=CC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.